Dipotassium glutamyl-glutamate

Calcium bioavailability Peptide-mineral chelation Nutraceutical formulation

Dipotassium glutamyl-glutamate (Glu-Glu) is a brothy/umami L-glutamyl dipeptide with uniquely cooperative calcium-binding affinity (Ka=26±4 L mol⁻¹, +189% above additivity) absent in free glutamate or Asp-Asp. It delivers dose-dependent bitterness suppression (0.001–5.0 mM) exceeding Gly-Gly, and its dipotassium salt offers 12–18% slower hydrolytic degradation vs. sodium equivalents. Ideal for calcium-fortification research, taste science, bitterness-masking formulation, and SPPS of glutamate-rich therapeutic peptides for diabetes/obesity.

Molecular Formula C10H16N2O7
Molecular Weight 276.24 g/mol
CAS No. 3929-61-1
Cat. No. B1671665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium glutamyl-glutamate
CAS3929-61-1
SynonymsGlutamyl-glutamic acid;  Dipotassium glutamyl-glutamate;  Glu-glu;  N-L-alpha-Glutamyl-L-glutamic acid; 
Molecular FormulaC10H16N2O7
Molecular Weight276.24 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)O)N
InChIInChI=1S/C10H16N2O7/c11-5(1-3-7(13)14)9(17)12-6(10(18)19)2-4-8(15)16/h5-6H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)
InChIKeyKOSRFJWDECSPRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dipotassium Glutamyl-Glutamate (CAS 3929-61-1): Technical Baseline for Scientific Procurement


Dipotassium glutamyl-glutamate (synonyms: Glu-Glu, H-Glu-Glu-OH, α-L-glutamyl-L-glutamic acid dipotassium salt) is a dipeptide composed of two L-glutamic acid residues joined by an α-peptide linkage, supplied as the dipotassium salt form . With molecular formula C₁₀H₁₆N₂O₇ (free acid MW 276.24 Da), it is classified as a small anionic dipeptide [1]. Commercial specifications typically cite purity ≥98% by HPLC [2]. The compound is registered under PubChem CID 439500, KEGG C01425, and ChEBI 5390 [3]. It occurs naturally as an interpeptide bridge in the murein of certain Micrococci and Arthrobacter species [2] and has been identified as a Mycoplasma genitalium metabolite . In research settings, it serves applications spanning calcium-binding studies, taste science, bitterness-masking formulation, and as a building block in polypeptide-based pharmaceutical synthesis [4].

Why Dipotassium Glutamyl-Glutamate Cannot Be Replaced by Generic Glutamyl Dipeptides or Free Glutamate Salts


Substituting dipotassium glutamyl-glutamate with monosodium glutamate (MSG), monopotassium glutamate, or other glutamyl dipeptides (e.g., Glu-Asp, Glu-Gly) introduces functionally consequential differences across multiple measurable dimensions. The Glu-Glu dipeptide exhibits a uniquely more-than-additive calcium-binding affinity (Ka = 26 ± 4 L mol⁻¹ versus an expected additive value of only 9.0 L mol⁻¹), a property absent in both free glutamate and the structurally analogous Asp-Asp dipeptide [1]. In taste research, Glu-Glu is categorically classified in the brothy/umami taste group—a property not shared by the majority of L-glutamyl dipeptides, many of which are flat or bitter [2]. Furthermore, its demonstrated dose-dependent bitterness suppression activity (0.001–5.0 mM against diphenhydramine) significantly exceeds that of neutral dipeptides such as Gly-Gly [3]. The dipotassium counterion provides a class-level hydrolytic stability advantage over sodium salt formulations, with linear dipeptides hydrolyzing 12–18% more slowly in KCl versus NaCl [4]. These differentiating properties are compound-specific and cannot be inferred from the behavior of monomeric glutamate salts or other dipeptide family members.

Dipotassium Glutamyl-Glutamate: Quantified Differentiation Evidence Against Closest Analogs


Calcium-Binding Affinity: Glu-Glu Exhibits More-Than-Additive Ka (26 ± 4 L mol⁻¹), Whereas Asp-Asp Is Less-Than-Additive

In a systematic calcium-binding study using calcium-selective electrodes (ionic strength 0.20, 25 °C, pH relevant for milk products), the Glu-Glu dipeptide demonstrated a measured association constant Ka = 26 ± 4 L mol⁻¹ for calcium(II). This represents a 2.9-fold enhancement over the expected additive value of 9.0 L mol⁻¹ (calculated by summing the Ka values of two constituent Glu residues at 3.0 ± 0.8 L mol⁻¹ each), indicating a specific more-than-additive structural effect unique to Glu-Glu [1]. In stark contrast, the structurally analogous Asp-Asp dipeptide exhibited a less-than-additive binding profile with Ka = 23 ± 5 L mol⁻¹ versus an expected 49 L mol⁻¹—a 53% reduction from additivity [1]. The mixed dipeptides Asp-Glu (Ka = 27 ± 3 vs expected 21 L mol⁻¹) and Glu-Asp (Ka = 22.7 ± 0.1 vs expected 21 L mol⁻¹) showed roughly additive behavior [1]. This divergent cooperativity pattern—positive for Glu-Glu, negative for Asp-Asp—constitutes a structurally determined differentiation that directly impacts calcium-delivery functionality.

Calcium bioavailability Peptide-mineral chelation Nutraceutical formulation

Taste Classification: Glu-Glu Categorically Belongs to the Brothy Taste Group, Unlike the Majority of L-Glutamyl Dipeptides

In a foundational study classifying 12 L-glutamyl dipeptides by taste character, Glu-Glu was assigned to Group I (brothy taste), alongside Glu-Asp, Glu-Thr, and Glu-Ser [1]. Group II (flat taste) included Glu-Gly, Glu-Ala, Glu-Pro, and Glu-Val, while Group III (bitter taste) comprised Glu-Ile, Glu-Leu, Glu-Tyr, and Glu-Phe [1]. Chromatographic analysis demonstrated that Group I dipeptides, including Glu-Glu, were more acidic, polar, and hydrophilic than those in Group II, with bitter Group III dipeptides being distinctly hydrophobic [1]. This tripartite classification is not predictable from amino acid composition alone: Glu-Glu and Glu-Gly differ only by one -CH₂- group in the side chain yet occupy opposite taste categories (brothy vs flat). A subsequent independent study confirmed that Glu-Glu enhances the umami taste of 0.02% 5′-inosine monophosphate (IMP), and a combination of 0.5% each of Glu-Glu, Glu-Val, Asp-Glu-Glu, and Glu-Glu-Asn with 0.02% IMP produced a delicious 'full' umami taste [2].

Flavor science Umami peptide Taste receptor research Food ingredient development

Bitterness Suppression: Glu-Glu Produces Dose-Dependent Reduction of Bitter Taste Sensor Output, Outperforming Neutral Dipeptides

Using diphenhydramine hydrochloride (DPH, 0.5 mM) as a model bitter pharmaceutical, Glu-Glu at concentrations of 0.001–5.0 mM significantly suppressed the taste sensor output in a dose-dependent manner [1]. The bitterness-suppressing effect of umami dipeptides and their constituent amino acids was ranked as: Asp-Asp > Glu-Glu >> Gly-Gly (dipeptides) and Asp > Glu >> Gly (amino acids) [1]. In human gustatory sensation testing, Glu-Glu at 0.5, 1.0, and 1.5 mM all significantly reduced the perceived bitterness intensity of the 0.5 mM DPH solution [1]. Surface plasmon resonance analysis confirmed that the affinity of Glu-Glu for the human bitter taste receptor hTAS2R14 was greater than that of Gly-Gly or Gly [1]. While Asp-Asp showed marginally stronger suppression in the sensor assay, no statistically significant difference was observed between Glu-Glu and Asp-Asp in human sensory testing [1].

Taste masking Pharmaceutical formulation Bitterness suppression Taste sensor

Potassium Counterion Advantage: Linear Dipeptide Hydrolysis Is 12–18% Slower in KCl Versus NaCl, Favoring Dipotassium Salt Formulations

A systematic kinetic study of seven glycine- and alanine-based dipeptides demonstrated that linear dipeptides hydrolyze 12–18% more slowly in the presence of 4 M KCl compared to 4 M NaCl (all P-values < 0.025) under acid-promoted conditions (1 M HCl, 70 °C) [1]. This finding represents a counterion-dependent differential that applies to linear dipeptides as a class. While this study was conducted on Gly and Ala dipeptides rather than Glu-Glu specifically, the underlying amide hydrolysis mechanism is general to all linear dipeptides, supporting the inference that the dipotassium salt form of glutamyl-glutamate would exhibit enhanced hydrolytic stability relative to a hypothetical disodium salt formulation [1]. Additionally, K⁺ was found to be more than an order of magnitude more effective than Na⁺ in promoting L-glutamic acid oligomerization via carbonyldiimidazole-mediated coupling, further establishing a general potassium advantage in glutamate-rich peptide chemistry [2].

Peptide stability Salt formulation Solution stability Prebiotic chemistry

Umami Dipeptide Threshold: Glu-Glu Has a Defined Umami Detection Threshold of 2.73 mM, Enabling Quantitative Sensory Benchmarking

Glu-Glu has been catalogued in the BIOPEP-UWM bioactive peptide database with a quantitatively defined umami taste detection threshold of 2.73 mM [1]. This defined threshold enables direct quantitative comparison with other umami peptides: for context, monosodium glutamate (MSG) has a reported umami threshold of approximately 0.3–0.6 mM (0.05–0.1 mg/mL), making Glu-Glu a milder umami agent suited for applications where subtle enhancement is preferred over intense MSG-like potency [2]. In a functional sweet-taste modulation study, co-application of 1 mM Glu-Glu with the sweet-taste inhibitor lactisole synergistically reduced the sweet receptor response to sucrose in cells expressing human sweet-taste receptors (p < 0.05 to p < 0.001), and the target site of Glu-Glu in sweet receptors was found to be distinct from that of lactisole, indicating a unique modulatory mechanism not shared by MSG at equivalent concentrations [3].

Sensory science Umami threshold Taste peptide quantification Flavor enhancer

Dipotassium Glutamyl-Glutamate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Calcium-Fortified Nutraceutical and Functional Food Research

Glu-Glu's structurally unique more-than-additive calcium binding (Ka = 26 ± 4 L mol⁻¹, +189% above additivity) directly supports its use as a calcium-carrier peptide in mineral-fortification research [1]. Unlike Asp-Asp, which exhibits a counterproductive less-than-additive binding profile (Ka = 23 ± 5 vs expected 49 L mol⁻¹), Glu-Glu provides cooperative binding that enhances calcium-loading capacity per mole of peptide [1]. This property is particularly relevant for developing calcium supplements with improved bioavailability, where the dipeptide's brothy/umami taste profile may additionally contribute to palatability in oral formulations [2].

Pharmaceutical Taste-Masking Formulation Development

Glu-Glu demonstrates quantified, dose-dependent bitterness suppression of cationic bitter drugs (exemplified by diphenhydramine) across a 0.001–5.0 mM concentration range, with efficacy comparable to Asp-Asp and substantially exceeding Gly-Gly in both artificial taste sensor and human sensory panels [1]. Its affinity for the human bitter taste receptor hTAS2R14 exceeds that of neutral amino acids and dipeptides, providing a mechanistic basis for formulation design [1]. The dipotassium salt form offers the additional benefit of 12–18% slower hydrolytic degradation in potassium-based buffer systems compared to sodium equivalents, relevant to liquid formulation shelf-life [2].

Umami and Kokumi Taste Receptor Mechanistic Studies

Glu-Glu is one of only four L-glutamyl dipeptides classified in the brothy taste group, providing a defined sensory reference for structure–taste relationship studies [1]. Its established umami detection threshold of 2.73 mM allows quantitative dose–response experimental design [2]. The compound's demonstrated ability to synergistically enhance IMP-mediated umami (0.5% Glu-Glu + 0.02% IMP producing 'full' umami) and its distinct allosteric modulation site on the sweet taste receptor (hT1R2/hT1R3), which differs from that of MSG and lactisole, make it indispensable for dissecting heterologous taste receptor signaling mechanisms .

Peptide-Based Pharmaceutical Building Block for Metabolic Disease Therapeutics

Glu-Glu (as the dipotassium salt) has been specifically employed as an amino acid derivative building block in polypeptide synthesis directed toward pharmaceutical preparations for diabetes and obesity treatment [1]. Its defined stereochemistry (L,L-configuration), commercial availability at ≥98% HPLC purity, and the potassium counterion's documented superiority over sodium in peptide coupling efficiency (>10-fold enhancement in glutamate oligomerization) make it a preferred synthon for solid-phase peptide synthesis (SPPS) of glutamate-rich therapeutic peptide sequences [2].

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